molecular formula C11H13IN4O2S B8473434 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrimidine

4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrimidine

Cat. No. B8473434
M. Wt: 392.22 g/mol
InChI Key: BAFRLLPPAVQAMN-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

To a solution of 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine B-1-1 (15.5 g, 43 mmol) in THF (350 mL) and water (350 mL) was added oxone (39.6 g, 64.6 mmol) at 0-5° C. After the addition, the mixture was stirred at rt overnight. TLC (hexane:EtOAc=5:1) showed the reaction was complete, EtOAc (500 mL) was added. The organic layer was separated, washed with saturated aqueous NaCl, dried over Na2SO4 and concentrated to give 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)pyrimidine B-1-2 (16 g, 94.9%).
Name
4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:6]([C:7]2[CH:12]=[CH:11][N:10]=[C:9](SC)[N:8]=2)=[CH:5][N:4]([CH:15]([CH3:17])[CH3:16])[N:3]=1.O[O:19][S:20]([O-:22])=O.[K+].[CH3:24]CCCCC.CCOC(C)=O>C1COCC1.O>[I:1][C:2]1[C:6]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([S:20]([CH3:24])(=[O:22])=[O:19])[N:8]=2)=[CH:5][N:4]([CH:15]([CH3:16])[CH3:17])[N:3]=1 |f:1.2|

Inputs

Step One
Name
4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Quantity
15.5 g
Type
reactant
Smiles
IC1=NN(C=C1C1=NC(=NC=C1)SC)C(C)C
Name
Quantity
39.6 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=NN(C=C1C1=NC(=NC=C1)S(=O)(=O)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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